molecular formula C15H23N3O B4196733 4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide

4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B4196733
M. Wt: 261.36 g/mol
InChI Key: NLBRCYCEMLNLPW-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)-N,N-dimethyl-1-piperazinecarboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and a dimethylcarboxamide group, contributing to its unique chemical properties and reactivity.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12-6-5-7-14(13(12)2)17-8-10-18(11-9-17)15(19)16(3)4/h5-7H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBRCYCEMLNLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 2,3-dimethylphenylamine with N,N-dimethylpiperazine-1-carboxamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of 4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dimethylphenyl)-N,N-dimethyl-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2,3-Dimethylphenyl)-N,N-dimethyl-1-piperazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-(2,3-Dimethylphenyl)-1-piperazinecarboxamide: Lacks the N,N-dimethyl substitution, resulting in different chemical properties and reactivity.

    4-(2,3-Dimethylphenyl)-N-methyl-1-piperazinecarboxamide: Contains only one methyl group on the nitrogen, leading to variations in its biological activity and applications.

Uniqueness: 4-(2,3-Dimethylphenyl)-N,N-dimethyl-1-piperazinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide
Reactant of Route 2
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4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide

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